![molecular formula C22H18N2O3S2 B2557246 N-(1-benzothiophen-5-yl)-3-(4-methylbenzenesulfonamido)benzamide CAS No. 898421-93-7](/img/structure/B2557246.png)
N-(1-benzothiophen-5-yl)-3-(4-methylbenzenesulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzothiophen-5-yl)-3-(4-methylbenzenesulfonamido)benzamide, also known as BVT.5182, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential applications in cancer therapy. This compound has shown promising results in preclinical studies, and researchers are now exploring its mechanism of action and potential therapeutic uses.
Scientific Research Applications
Anticancer Activity
The design and synthesis of benzamide derivatives have been a focus in anticancer research. A study by Ravinaik et al. (2021) reported the synthesis of benzamide derivatives showing moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to exhibit higher activity than the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antibacterial and Anti-Enzymatic Activity
Abbasi et al. (2015) described the synthesis of N-alkyl/aralkyl benzene sulfonamides with potent antibacterial and moderate to weak enzyme inhibition capabilities. These derivatives were structurally elucidated and screened against various bacterial strains and enzymes, indicating their potential as antibacterial agents (Abbasi et al., 2015).
Diuretic Activity
A series of biphenyl benzothiazole-2-carboxamide derivatives synthesized by Yar and Ansari (2009) were evaluated for their in vivo diuretic activity. Among these, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as a promising candidate, highlighting the potential application of such compounds in diuretic therapy (Yar & Ansari, 2009).
Lipoxygenase Inhibition and Antibacterial Activity
Research by Abbasi et al. (2017) aimed to synthesize new sulfonamides with a 1,4-benzodioxin ring, showing significant antibacterial potential and inhibitory action against Lipoxygenase, suggesting their utility in treating inflammatory diseases and as antibacterial agents (Abbasi et al., 2017).
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-15-5-8-20(9-6-15)29(26,27)24-19-4-2-3-17(14-19)22(25)23-18-7-10-21-16(13-18)11-12-28-21/h2-14,24H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYRLYGKHLYQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[b]thiophen-5-yl)-3-(4-methylphenylsulfonamido)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.